molecular formula C15H19N3O3S B4589841 PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE

PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE

Cat. No.: B4589841
M. Wt: 321.4 g/mol
InChI Key: WUBKFDXKTFGWGQ-UHFFFAOYSA-N
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Description

PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE is a sulfur-containing heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a dimethylamino-phenyl group and a thioacetate ester moiety. Its molecular formula is C₁₅H₁₈N₃O₃S₂, with a molar mass of 352.45 g/mol. The propyl ester chain increases lipophilicity compared to shorter alkyl esters, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound is of interest in medicinal chemistry for its structural resemblance to bioactive molecules with reported antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name

propyl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-4-9-20-13(19)10-22-15-17-16-14(21-15)11-5-7-12(8-6-11)18(2)3/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBKFDXKTFGWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the phenyl ring: This can be done through electrophilic aromatic substitution reactions.

    Formation of the sulfanyl acetate moiety: This involves the reaction of thiols with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the dimethylamino group, potentially leading to the formation of amines or other reduced species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced oxadiazole derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as fluorescent probes or bioactive molecules. The presence of the dimethylamino group and the oxadiazole ring suggests potential interactions with biological targets.

Medicine

In medicine, the compound or its derivatives might be investigated for their pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE exerts its effects would depend on its specific application. For instance, as a fluorescent probe, it might interact with specific biomolecules, leading to changes in fluorescence. In pharmacological applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The closest structural analog identified is ETHYL 2-((5-[2-(METHYLSULFANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL)SULFANYL)ACETATE (CAS: 338968-09-5), which shares the 1,3,4-oxadiazole core and thioacetate ester group but differs in two critical aspects:

Substituent on the phenyl ring: The target compound has a para-dimethylamino group (-N(CH₃)₂), a strong electron donor.

Ester chain length :

  • The target compound uses a propyl ester (C₃H₇), increasing lipophilicity.
  • The analog employs an ethyl ester (C₂H₅), reducing lipophilicity but possibly enhancing metabolic stability.

Physical and Chemical Properties

Property PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-...ACETATE ETHYL 2-((5-[2-(METHYLSULFANYL)PHENYL]-...ACETATE
Molecular Formula C₁₅H₁₈N₃O₃S₂ C₁₃H₁₄N₂O₃S₂
Molar Mass (g/mol) 352.45 310.39
Key Substituent 4-(Dimethylamino)phenyl 2-(Methylsulfanyl)phenyl
Calculated LogP (Lipophilicity) ~2.8* ~2.1*
Solubility (Predicted) Moderate in DMSO; low in water Higher in polar aprotic solvents

*Estimated using fragment-based methods (e.g., XLogP3).

Research Findings (Inferred)

  • Antimicrobial Activity : 1,3,4-Oxadiazoles with electron-rich aryl groups exhibit moderate activity against Gram-positive bacteria, with potency influenced by substituent polarity .
  • Enzyme Inhibition : Thioether-linked oxadiazoles are reported to inhibit tyrosinase or acetylcholinesterase, depending on substituent positioning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE
Reactant of Route 2
Reactant of Route 2
PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE

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